
8-(Allyloxy)guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Allyloxy)guanosine is a chemical compound with the molecular formula C13H17N5O6 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 7-allyl-8-substituted guanosines, which could be related to 8-(Allyloxy)guanosine, has been reported . A one-pot procedure for preparing certain novel 8-substituted guanosine derivatives from 7-allyl-8-thioxoguanosine has also been developed . Additionally, a late-stage alkylation at the C8-position of guanines in guanosine, GMP, GDP, and GTP, as well as late-stage functionalization of dinucleotides and single-strand oligonucleotides through a photo-mediated Minisci reaction, has been described .
Molecular Structure Analysis
The molecular structure of 8-(Allyloxy)guanosine is represented by the molecular formula C13H17N5O6 . The average mass is 339.304 Da and the monoisotopic mass is 339.117889 Da .
科学的研究の応用
Late-Stage Alkylation of Nucleosides, Nucleotides, and Oligonucleotides
8-(Allyloxy)guanosine can be used in the late-stage alkylation of guanines in guanosine, GMP, GDP, and GTP, as well as dinucleotides and single-strand oligonucleotides (ONs) through a photo-mediated Minisci reaction . This method features excellent chemoselectivity, no necessity for pre-protection, a wide range of substrate scope, various free radical precursors, and little strand lesion .
Disease Treatment and Diagnosis
8-(Allyloxy)guanosine and its derivatives can be used in disease treatment and diagnosis after linking with suitable fluorescent compounds . They can be used as biochemical probes to study biological processes .
Anti-Tumor and Anti-Virus Drugs
Nucleoside and nucleotide analogs, such as 8-(Allyloxy)guanosine, represent a large family of anti-tumor and anti-virus drugs . For example, FDA-approved anti-Covid-19 drugs Remdesivir and Molnupiravir are part of this family .
Polymerase-Mediated Synthesis of Nucleic Acid
Nucleotides, such as 5’-triphosphates, are fundamental building blocks for the polymerase-mediated synthesis of nucleic acid . 8-(Allyloxy)guanosine can be used in this process .
Broad-Spectrum Aptamer for Acyclic Guanosine Analogues
8-(Allyloxy)guanosine can be used as a positive target to obtain broad-spectrum aptamers through Capture-SELEX technology . These aptamers can be used to detect acyclic guanosine analogues, which are a class of widely used antiviral drugs .
Detection in Poultry Animal-Derived Food
8-(Allyloxy)guanosine and its analogues can be used for efficient detection in poultry animal-derived food . This is important because these drugs are excessively used in veterinary medicine but not allowed to be used in poultry .
作用機序
Target of Action
8-(Allyloxy)guanosine is a derivative of guanosine, a class of molecules that includes nucleotides GTP, GDP, and GMP, the nucleoside guanosine (GUO), and the nucleobase guanine . These molecules are essential for maintaining important intracellular processes such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . In the central nervous system (CNS), GUO acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival .
Mode of Action
8-(Allyloxy)guanosine is an antiviral and anticancer drug that inhibits DNA synthesis by inhibiting the enzyme DNA polymerase . It also inhibits the expression of genes involved in inflammatory responses, such as lipoxygenase, cyclooxygenase 2, and 5-lipoxygenase .
Biochemical Pathways
8-(Allyloxy)guanosine affects the purinergic signaling pathway. The intracellular signaling pathways related to GUO effects were the first targets to be identified. It was shown that GUO’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . GUO also interacts with adenosine receptors, which are composed of four different GPCRs (A1R, A2AR, A2BR, and A3R) .
Pharmacokinetics
It is known that the compound is a nucleoside analog, which suggests that it may be absorbed and distributed in the body in a manner similar to other nucleosides .
Result of Action
8-(Allyloxy)guanosine exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo) . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . GUO treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive and motor function .
Action Environment
The action of 8-(Allyloxy)guanosine can be influenced by environmental factors. For example, the compound’s safety data sheet recommends avoiding dust formation and ensuring adequate ventilation . These precautions suggest that the compound’s action, efficacy, and stability may be affected by factors such as air quality and temperature .
特性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUVSNGNEJMOBE-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

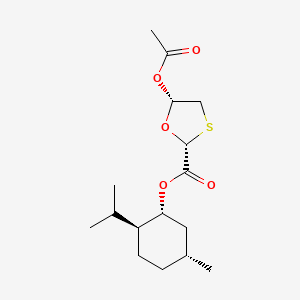

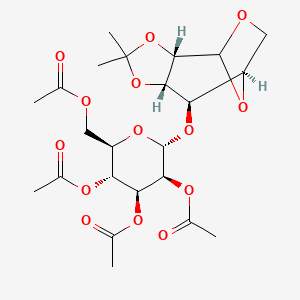

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)
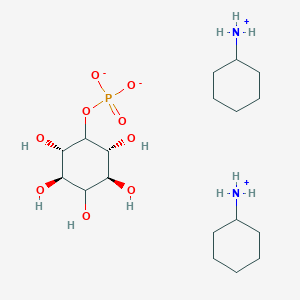
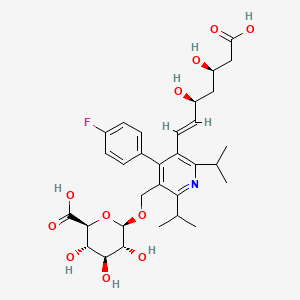
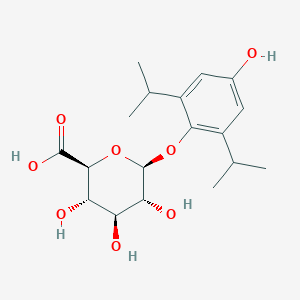
![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

